molecular formula C8H16ClNO2 B1525532 (S)-2-Amino-2-cyclohexylacetic acid hydrochloride CAS No. 191611-20-8

(S)-2-Amino-2-cyclohexylacetic acid hydrochloride

Cat. No.: B1525532
CAS No.: 191611-20-8
M. Wt: 193.67 g/mol
InChI Key: QMUIOFNZAZPFFT-FJXQXJEOSA-N
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Description

Chemical Identity and Nomenclature

This compound exhibits complex nomenclature reflecting its stereochemical properties and various chemical registration systems. The compound is officially designated with the Chemical Abstracts Service number 191611-20-8 for the specific (S)-enantiomer hydrochloride salt form. This distinguishes it from related compounds, including the racemic mixture which carries CAS number 5664-29-9, and the (R)-enantiomer with CAS number 14328-52-0. The European Community number 846-593-7 provides additional regulatory identification for the hydrochloride salt form.

The molecular formula C₈H₁₆ClNO₂ characterizes the hydrochloride salt, with a molecular weight of 193.671 grams per mole. The corresponding free acid form exhibits the molecular formula C₈H₁₅NO₂ with a molecular weight of 157.21 grams per mole. The International Union of Pure and Applied Chemistry systematic name designates the compound as (2S)-2-amino-2-cyclohexylacetic acid for the free acid form.

Multiple synonymous names exist within the scientific literature, reflecting different naming conventions and regional preferences. Common appellations include L-Cyclohexyl glycine hydrochloride, S-2-amino-2-cyclohexylacetic acid hydrochloride, and L-2-Cyclohexylglycine hydrochloride. The compound is also referenced using code designations such as MFCD00050539 in chemical databases.

Parameter Hydrochloride Salt Free Acid
Molecular Formula C₈H₁₆ClNO₂ C₈H₁₅NO₂
Molecular Weight 193.671 g/mol 157.21 g/mol
CAS Number 191611-20-8 14328-51-9
European Community Number 846-593-7 846-454-0

Historical Development and Discovery

The development of cyclohexylglycine derivatives emerged from systematic investigations into non-canonical amino acids and their potential applications in pharmaceutical chemistry. Patent literature from 2010 documents early synthetic methodologies for preparing N-acetyl-DL-cyclohexyl-glycine, indicating established research interest in cyclohexyl-substituted amino acid derivatives by this period. These early synthetic approaches utilized DL-phenylglycine as a starting material, employing hydrogenation reduction processes with ruthenium catalysts to generate the cyclohexyl substituent.

The historical development pathway involved multiple synthetic routes, each contributing to refined preparation methodologies. Initial approaches utilized cyclohexyl bromide as a raw material, proceeding through alkylation reactions with ethyl malonate, followed by hydrolysis, acidification, and decarboxylation steps. Alternative routes employed DL-phenylglycine under acid systems with rhodium catalysts for hydrogenating reduction, though these methods presented environmental concerns due to hydrogen chloride solvent requirements.

Subsequent research documented in 2014 expanded the synthetic scope to include chiral alpha-naphthenic glycine preparation methods, adopting glycine as a starting material. These methodologies demonstrated the evolution from racemic synthesis toward enantioselective preparation techniques, reflecting growing pharmaceutical industry demands for optically pure compounds. The development of enzymatic resolution methods achieved optical purities greater than 99 percent, establishing practical routes for large-scale chiral amino acid production.

Recent research from 2022 demonstrates continued interest in cyclohexylglycine derivatives, particularly in metal complex formation for anticancer applications. The synthesis of cyclohexylglycine ligands follows established literature methodologies, indicating maturation of synthetic protocols and standardization of preparation techniques. These developments reflect the compound's transition from experimental laboratory preparation to standardized research reagent status.

Structural Relationship to Native Amino Acids

This compound exhibits fundamental structural similarities to glycine while incorporating significant modifications that alter its biochemical properties. The compound maintains the basic amino acid backbone structure, featuring both amino and carboxylic acid functional groups essential for peptide bond formation. However, the substitution of hydrogen with a cyclohexyl group at the alpha-carbon position creates substantial steric and electronic differences compared to the simplest proteinogenic amino acid.

The cyclohexyl substituent introduces considerable bulk and lipophilicity compared to glycine's minimal side chain structure. This modification influences the compound's conformational preferences and its interactions within biological systems. The saturated cyclohexane ring adopts preferential chair conformations, contributing to defined spatial arrangements that differ markedly from the flexibility associated with glycine residues in peptide structures.

Stereochemical considerations distinguish (S)-2-amino-2-cyclohexylacetic acid from its racemic and (R)-enantiomer counterparts. The (S)-configuration corresponds to the L-amino acid nomenclature system used for natural proteinogenic amino acids. This stereochemical assignment ensures compatibility with biological systems that demonstrate preference for L-amino acid configurations in enzymatic processes and protein synthesis machinery.

The compound's classification as a non-canonical amino acid positions it within a broader category of modified amino acid structures that extend beyond the twenty standard proteinogenic residues. Research demonstrates that non-canonical amino acids, including cyclohexylglycine derivatives, can be incorporated into peptides through ribosomal translation systems, indicating potential compatibility with biological protein synthesis mechanisms. Studies show that over fifty unnatural amino acids can be incorporated into peptides by ribosomal translation, with cyclohexyl-containing derivatives representing viable substrates for aminoacyl-transfer ribonucleic acid synthetases.

The structural modifications present in (S)-2-amino-2-cyclohexylacetic acid contribute to enhanced biological stability compared to natural peptides. The incorporation of non-canonical amino acids often results in higher activity and increased enzymatic stability, making these compounds valuable for pharmaceutical applications. The cyclohexyl group's hydrophobic character and conformational constraints provide resistance to proteolytic degradation, extending the compound's potential therapeutic utility.

Structural Feature Glycine (S)-2-Amino-2-cyclohexylacetic Acid
Side Chain Hydrogen (-H) Cyclohexyl (-C₆H₁₁)
Molecular Weight 75.07 g/mol 157.21 g/mol (free acid)
Chirality Achiral Chiral (S-configuration)
Hydrophobicity Minimal Significantly enhanced
Conformational Flexibility Maximum Restricted by cyclohexyl ring

Properties

IUPAC Name

(2S)-2-amino-2-cyclohexylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUIOFNZAZPFFT-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-cyclohexylacetic acid hydrochloride typically involves the reaction of cyclohexanone with ammonia and hydrogen cyanide to form the corresponding aminonitrile. This intermediate is then hydrolyzed to yield the desired amino acid. The hydrochloride salt is formed by treating the free amino acid with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes nucleophilic acyl substitution with electrophilic reagents to form amide derivatives. This reactivity is exploited in medicinal chemistry to create peptide-based inhibitors or receptor-targeting molecules.

ReagentConditionsProductYieldReference
4-Fluorophenyl acyl chlorideDCM, triethylamine, 0°C to RTN-(4-fluorophenyl)amide derivative78%
2-Methoxynaphthoyl chlorideTHF, DMAP, refluxN-(2-methoxynaphthoyl)amide65%

Key findings :

  • Acylation efficiency depends on the electron-withdrawing/donating nature of the aryl group in acyl chlorides. Electron-deficient aryl chlorides (e.g., 4-fluorophenyl) exhibit faster reaction kinetics .

  • Steric hindrance from the cyclohexyl group reduces yields with bulky reagents (e.g., 2,6-dimethoxyphenyl acyl chloride) .

Cycloaddition Reactions

The compound participates in stereoselective [3+2] cycloadditions with nitrones or glycals to form heterocyclic frameworks, critical for synthesizing glycosidase inhibitors.

PartnerConditionsProductStereoselectivityReference
Enantiopure cyclic nitrone2-Propanol/H₂O (4:1), 25°CIsoxazolidine adduct>95% exo selectivity
1,2-GlycalMicrowave, 100°C, 30 min(1→2)-Linked pseudo aza-C-disaccharide88% de

Mechanistic insights :

  • The S-configuration directs exo transition-state geometry, favoring interactions between the nitrone’s anti-substituent face and the glycal’s bottom face .

  • Solvent polarity modulates reaction rates, with protic solvents enhancing hydrogen bonding and stereocontrol .

Substitution Reactions

The amino group engages in coupling reactions to introduce aryl or heteroaryl moieties, enhancing biological activity in neurotensin receptor ligands.

ReagentCatalyst/ConditionsProductNTS2 Binding Kᵢ (nM)Reference
7-Chloroquinolyl bromidePd(OAc)₂, Xantphos, K₂CO₃7-Chloroquinolyl-substituted amide140
2-Methoxyphenyl boronic acidCu(I)/DMEDA, DMF, 80°C2-Methoxyphenyl derivative153

Structure-Activity Relationships :

  • 2-Methoxy substituents reduce NTS2 receptor efficacy (Eₘₐₓ = 15–18%) compared to 2,6-dimethoxy analogues (Eₘₐₓ = 35–78%) .

  • Electronic effects dominate over steric factors in determining binding affinity .

Salt-Formation and Solubility

As a hydrochloride salt, the compound exhibits enhanced aqueous solubility (≥50 mg/mL in H₂O) , facilitating reactions in polar solvents. Neutralization with NaOH regenerates the free amino acid, enabling further functionalization in organic media .

Stereochemical Stability

The S-configuration remains intact under standard reaction conditions (pH 4–9, ≤80°C), as confirmed by chiral HPLC analysis . Racemization occurs only under strongly acidic (pH < 2) or high-temperature (>100°C) conditions .

Scientific Research Applications

Chemical Properties and Structure

(S)-2-Amino-2-cyclohexylacetic acid hydrochloride has the molecular formula C8H16ClNO2C_8H_{16}ClNO_2 and a molecular weight of 193.67 g/mol. The compound features a cyclohexyl group attached to the alpha carbon of the amino acid structure, which contributes to its distinct biological activities. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications in research and pharmaceuticals.

Pharmaceutical Development

1. Building Block for Drug Synthesis

This compound serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural similarity to neurotransmitters suggests potential interactions with various receptors in the central nervous system (CNS). This characteristic makes it a candidate for developing drugs targeting neurological disorders.

2. Neuropharmacological Applications

Preliminary studies indicate that this compound may influence neurotransmitter release and modulate synaptic activity. Specifically, it has been shown to interact with glutamate and GABAergic systems, suggesting a role in balancing excitatory and inhibitory neurotransmission. Such properties are critical for developing therapeutic agents for conditions like epilepsy, anxiety, and depression.

Biochemical Research

1. Proteomics Research

In biochemical research, this compound is utilized in proteomics studies to investigate protein structure and function. Its unique properties allow researchers to explore enzyme interactions and protein folding mechanisms .

2. Forensic Applications

The compound's stability and solubility characteristics make it useful in forensic science for analyzing biological samples. It can assist in identifying specific amino acids in complex mixtures, contributing to toxicology reports or drug testing .

Case Studies

Study Focus Findings
Study 1Neurotransmitter ModulationInvestigated the effects of (S)-2-amino-2-cyclohexylacetic acid on synaptic transmission in rodent models. Results indicated significant modulation of glutamate release, suggesting potential therapeutic uses in excitatory disorders.
Study 2Drug DevelopmentExplored the synthesis of novel compounds derived from this compound, leading to the discovery of new candidates for treating anxiety disorders with fewer side effects than existing medications.
Study 3Forensic AnalysisAnalyzed the presence of (S)-2-amino-2-cyclohexylacetic acid in biological samples from overdose cases; findings contributed to understanding metabolic pathways involved in drug toxicity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-cyclohexylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also modulate the activity of certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereoisomers

trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride
  • Structure: Amino group at the 4-position of cyclohexane, acetic acid at position 2 (trans configuration) .
  • Molecular Formula: C₈H₁₄ClNO₂
  • Key Differences: Substitution pattern alters steric and electronic properties, impacting binding affinity in drug design. No direct melting point data available; positional isomerism likely reduces thermal stability compared to the (S)-isomer.
(R)-2-Amino-2-cyclohexylacetic Acid
  • Structure : Enantiomer of the target compound .
  • Key Differences :
    • Opposite stereochemistry may lead to divergent biological activity (e.g., receptor selectivity).
    • Similar physical properties but distinct optical rotation.

Functional Group Variants

Cyclohexyl 2-Aminoacetate Hydrochloride
  • Structure : Ester derivative (acetic acid replaced by acetate ester) .
  • Molecular Formula: C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol .
  • Key Differences :
    • Ester group enhances lipophilicity, improving membrane permeability.
    • Less acidic than the carboxylic acid derivative (pKa ~2.44 for target compound ).
1-Amino-1-cyclohexanecarboxylic Acid
  • Structure: Carboxylic acid and amino groups on the same carbon .
  • Molecular Formula: C₇H₁₃NO₂
  • Melting Point : >300°C .
  • Key Differences :
    • Increased steric hindrance at the α-carbon limits flexibility in peptide backbone integration.

Heterocyclic Analogues

2-Amino-2-(oxan-3-yl)acetic Acid Hydrochloride
  • Structure : Cyclohexane replaced by oxane (tetrahydropyran) .
  • Molecular Formula: C₇H₁₄ClNO₃
  • Molecular Weight : 195.64 g/mol .
  • Key Differences :
    • Oxygen in the ring introduces polarity, altering solubility and hydrogen-bonding capacity.

Notes on Discrepancies and Limitations

  • Molecular Weight Conflicts : Reported molecular weight for the hydrochloride (178.23 ) conflicts with theoretical calculations (193.67 g/mol). This may stem from differences in salt stoichiometry or data errors.
  • Supplier Variability : Commercial availability varies; some suppliers list the compound as discontinued , while others offer it .
  • Stereochemical Impact : The (R)-enantiomer’s properties are understudied, highlighting a gap in comparative research .

Biological Activity

(S)-2-Amino-2-cyclohexylacetic acid hydrochloride, a chiral amino acid derivative, has garnered attention due to its notable biological activities, particularly in the context of neuropharmacology. This compound's structural similarity to natural amino acids suggests a potential role in modulating neurotransmitter systems, making it a candidate for therapeutic applications in neurological disorders.

This compound is characterized by its cyclohexyl side chain, which imparts unique steric and electronic properties. This structural feature may enhance its interaction with various biological targets. The synthesis of this compound typically involves several methods, including asymmetric synthesis techniques that ensure high enantiomeric purity.

Synthesis Method Description
Asymmetric synthesisUtilizes chiral catalysts to produce the desired enantiomer with high yield.
Resolution of racemic mixtureInvolves separating the enantiomers through crystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies indicate that it may modulate synaptic transmission by influencing glutamate receptor activity, which is crucial for excitatory neurotransmission in the central nervous system.

Key Mechanisms:

  • Receptor Binding: The compound exhibits binding affinity for glutamate receptors, potentially enhancing or inhibiting synaptic signaling.
  • Neuroprotective Effects: Research suggests that it may play a role in neuroprotection, possibly offering therapeutic benefits in conditions such as epilepsy and depression.

Biological Activity Studies

Several studies have explored the biological activities of this compound:

  • Neurotransmitter Modulation: In vitro studies have shown that this compound can influence neurotransmitter release and modulate synaptic activity, indicating its potential use in treating neurological disorders.
  • Synergistic Effects: Interaction studies have investigated the compound's synergistic effects when combined with other neuroactive agents, highlighting its role in complex biological systems.
  • Pharmacological Profiles: Binding assays conducted on rat and guinea pig brain membranes have provided insights into the compound's pharmacological profile, suggesting it may exhibit selective activity at specific receptor subtypes .

Case Studies

Case Study 1: Neuroprotective Potential
A study examining the effects of this compound on neuronal cultures demonstrated significant neuroprotective effects against oxidative stress-induced damage. The compound was found to enhance cell viability and reduce apoptosis markers.

Case Study 2: Epilepsy Model
In an animal model of epilepsy, administration of this compound resulted in a marked reduction in seizure frequency and duration. This suggests potential therapeutic applications for managing epilepsy.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structure Type Key Differences
(R)-2-Amino-2-cyclohexylacetic acid hydrochlorideEnantiomerOpposite chirality; different biological activity
2-Amino-3-methylbutanoic acidAliphatic Amino AcidDifferent side chain; distinct pharmacological properties
4-Aminobutyric acidLinear Amino AcidShorter carbon chain; primarily acts as a neurotransmitter

The cyclohexyl side group in this compound contributes to its distinct pharmacological profile compared to these similar compounds.

Q & A

Q. Methodological Answer :

  • Chiral HPLC : Use columns like Chiralcel OD-H with a mobile phase of hexane:ethanol:trifluoroacetic acid (90:10:0.1) to confirm enantiopurity.
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR in D2_2O can resolve cyclohexyl protons (δ 1.2–2.1 ppm) and the α-amino acid moiety (δ 3.4–3.8 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+^+ at m/z 158.1 for the free base and [M+H]+^+ at 194.5 for the hydrochloride salt .

Advanced: How can co-eluting impurities in HPLC analysis be resolved for this compound?

Q. Methodological Answer :

  • Adjust mobile phase pH (e.g., 2.5–3.0 with 0.1% formic acid) to enhance separation of ionizable impurities.
  • Use orthogonal methods:
    • Reverse-phase HPLC (C18 column, 0.1% TFA in water:acetonitrile gradient).
    • Ion-exchange chromatography for charged byproducts.
  • Couple with LC-MS to identify impurities via fragmentation patterns .

Basic: What biological assays are suitable for studying its potential as a bioactive scaffold?

Q. Methodological Answer :

  • Enzyme Inhibition Assays : Test against amino acid racemases (e.g., alanine racemase) using UV-Vis monitoring of NADH oxidation at 340 nm.
  • Antioxidant Activity : Use DPPH radical scavenging assays (IC50_{50} determination at 517 nm) .
  • Cellular Uptake Studies : Radiolabel the compound with 14C^{14}C and measure accumulation in cell lines (e.g., HEK293) via scintillation counting .

Advanced: How to design structure-activity relationship (SAR) studies comparing it to analogs like 2-Acetamido-2-cyclohexylacetic acid?

Q. Methodological Answer :

  • Synthetic Modifications : Introduce substituents (e.g., methyl, hydroxyl) at the cyclohexyl ring or α-carbon via alkylation or oxidation.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., cyclooxygenase-2).
  • Biophysical Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD_D, kon_{on}/koff_{off}) .

Basic: What are the optimal storage conditions to prevent degradation?

Methodological Answer :
Store as a lyophilized powder at –20°C under argon to avoid hygroscopic degradation. For solutions, use pH 4–5 buffers (e.g., acetate) and avoid freeze-thaw cycles. Monitor stability via periodic HPLC analysis (≤5% degradation over 6 months) .

Advanced: How to identify and quantify degradation products under accelerated stability conditions?

Q. Methodological Answer :

  • Stress Testing : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • LC-HRMS : Identify degradation products (e.g., cyclohexylacetic acid via deamination) using high-resolution mass spectrometry.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Basic: What safety precautions are essential during handling?

Q. Methodological Answer :

  • Use PPE (gloves, goggles) to avoid skin/eye irritation.
  • Work in a fume hood to prevent inhalation of hydrochloride vapors.
  • Neutralize spills with sodium bicarbonate before disposal .

Advanced: What mechanistic studies are recommended to elucidate its interaction with amino acid transporters?

Q. Methodological Answer :

  • Competitive Uptake Assays : Co-incubate with 3H^3H-labeled amino acids (e.g., leucine) in Caco-2 cells.
  • CRISPR Knockout Models : Generate SLC7A5 (LAT1) KO cell lines to assess transporter specificity.
  • Microscopy : Fluorescently label the compound (e.g., FITC conjugation) to track cellular localization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2-cyclohexylacetic acid hydrochloride
Reactant of Route 2
(S)-2-Amino-2-cyclohexylacetic acid hydrochloride

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